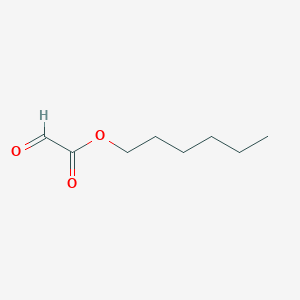

Hexyl Glyoxylate

描述

Overview of Glyoxylic Esters as Versatile Chemical Entities

Glyoxylic acid esters, including hexyl glyoxylate (B1226380), are a class of organic compounds derived from glyoxylic acid (oxoacetic acid). lookchem.comchemcess.comatamanchemicals.com Glyoxylic acid itself is the simplest α-oxocarboxylic acid, containing both an aldehyde and a carboxylic acid group. chemcess.comatamanchemicals.comchemicalbook.comatamanchemicals.com Glyoxylic esters are formed through the esterification of glyoxylic acid with an alcohol. lookchem.com This ester functionality, combined with the reactive α-keto group, makes glyoxylic esters valuable and versatile intermediates in organic synthesis. acs.orgchim.ittandfonline.com

Glyoxylic esters are employed as building blocks in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. lookchem.comatamanchemicals.com Their reactivity allows them to participate in various reactions such as nucleophilic additions to the carbonyl group, condensations, and cycloadditions. The presence of the ester group also allows for further modifications, such as hydrolysis or transesterification.

Methods for synthesizing alkyl glyoxylates often involve the esterification of glyoxylic acid. One approach involves the neutralization of aqueous glyoxylic acid, followed by isolation as a calcium salt, and subsequent liberation of the free acid in the presence of an alcohol and sulfuric acid, leading to ester formation. acs.orgacs.org Other methods include the oxidation of organoglycolate esters using oxidizing agents like hypohalites, sometimes under phase transfer conditions. google.com Ozonolysis of maleate (B1232345) or fumarate (B1241708) derivatives has also been reported as a method for preparing alkyl glyoxylates like ethyl and methyl glyoxylate. tandfonline.comucla.edu

Significance of Hexyl Glyoxylate in Specialized Organic Transformations

This compound, as a specific glyoxylic ester, finds significance in specialized organic transformations due to the presence of the hexyl chain in addition to the reactive glyoxylate moiety. While general applications of glyoxylic esters are broad, the hexyl group can influence solubility, steric effects, and potential interactions in specific reaction environments.

Research indicates that this compound can be used as a precursor in the chemical synthesis of novel low molecular weight metalloporphyrins. lookchem.com Metalloporphyrins are compounds with metal ions coordinated to a porphyrin ring and have potential applications in various fields. lookchem.com The unique structure of this compound allows for its incorporation into complex molecular architectures.

Furthermore, this compound, like other glyoxylic esters, can be utilized in research and development, particularly in organic and medicinal chemistry, serving as a valuable building block for the synthesis of complex molecules and the exploration of new reaction pathways. lookchem.com

One example of a specific synthesis involving a this compound derivative is the synthesis of hexyl (3-cyano-4,5-dimethoxy-phenyl)glyoxylate. This synthesis involves the reaction of 5-(bromoacetyl)-2,3-dimethoxybenzonitrile and selenium dioxide in n-hexanol. prepchem.com This highlights how the hexyl ester can be incorporated into more complex aromatic systems through specific reaction conditions.

The chemical properties of this compound include a boiling point of 213.8°C at 760 mmHg and a density of 0.98g/cm³. lookchem.com These physical properties are relevant when designing and executing organic transformations involving this compound.

Evolution of Research Perspectives on the Glyoxylate Moiety

The research perspective on the glyoxylate moiety has evolved significantly, recognizing its dual functionality and its central role in both biological pathways and synthetic chemistry. Initially identified as a key intermediate in the glyoxylate cycle in plants and microorganisms, allowing the conversion of fatty acids to carbohydrates, the chemical reactivity of the glyoxylate structure has become a major focus in organic synthesis. atamanchemicals.comatamanchemicals.comannualreviews.orgfrontiersin.org

The glyoxylate moiety, with its aldehyde and carboxylic acid (or ester) functionalities, is recognized as a versatile electrophile. chim.it Research has explored its participation in various reactions, including nucleophilic additions, pericyclic reactions, and various condensation reactions. chim.itucla.edu The ability of glyoxylic acid to undergo electrophilic aromatic substitution with phenols, for instance, is a versatile step in the synthesis of compounds like 4-hydroxymandelic acid, a precursor to pharmaceuticals like amoxicillin (B794) and atenolol. chemcess.comwikipedia.org

More recent research perspectives have focused on leveraging the glyoxylate moiety in the design of functional molecules and materials. For example, the glyoxylate moiety has been investigated as a photocleavable functional group in the development of novel photoinitiators for free radical photopolymerization and 3D printing. researchgate.netnih.gov This highlights an evolving understanding of the glyoxylate structure beyond its traditional roles as a simple building block or metabolic intermediate.

The synthesis of glyoxylic esters themselves has also seen advancements, with research focusing on developing more efficient and selective methods, including enzymatic approaches for the oxidation of glycolates to glyoxylates. mdpi.com The study of glyoxylate-derived chloroformates further exemplifies the ongoing exploration of the glyoxylate moiety's potential in generating multifunctional reagents for complex synthesis. thieme-connect.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.2 g/mol lookchem.comscbt.comaschemicals.comsigmaaldrich.com |

| CAS Number | 52709-43-0 lookchem.comscbt.comaschemicals.comsigmaaldrich.com |

| Boiling Point | 213.8°C at 760 mmHg lookchem.com |

| Flash Point | 82.623°C lookchem.com |

| Density | 0.98 g/cm³ lookchem.com |

| Vapor Pressure | 0.161 mmHg at 25°C lookchem.com |

| Refractive Index | 1.423 lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

hexyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVITZDGXXOBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623076 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52709-43-0 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Elucidation of Hexyl Glyoxylate Derivatives

Photochemical Reactivity of Glyoxylate-Based Systems

Glyoxylate (B1226380) derivatives exhibit interesting photochemical properties, making them useful in applications like photopolymerization. researchgate.netnih.gov Upon irradiation, these compounds can undergo various reactions, including photoinitiation and decarboxylation. researchgate.netacs.org

Glyoxylate derivatives have been explored as photoinitiators for free radical photopolymerization, particularly under visible light irradiation. researchgate.netnih.gov The photoinitiation mechanism often involves the direct absorption of light, leading to the generation of radicals that initiate the polymerization process. researchgate.netmedicaljournalssweden.se Studies on carbazole-based ethyl glyoxylate derivatives, for instance, have demonstrated their ability to act as monocomponent photoinitiating systems with robust absorption in the near-UV/visible range. researchgate.netnih.gov These derivatives have shown higher efficiency in achieving acrylate (B77674) function conversions compared to some benchmark photoinitiators. researchgate.netnih.gov

Photodecarboxylation is a significant reaction pathway for photoactive glyoxylates. acs.orgresearchgate.net This process involves the cleavage of a carbon-carbon bond adjacent to the carboxylate group, often resulting in the release of carbon dioxide and the formation of radical intermediates. researchgate.netnih.gov Studies on glyoxylic acid, a related α-keto acid, have shown that photolysis can lead to decarboxylation via pathways involving direct C-C bond cleavage (Norrish Type I reaction) or β-hydrogen transfer followed by CO2 loss, particularly upon intersystem crossing to the triplet state. researchgate.netnih.gov Similar decarboxylation processes are observed in glyoxylate esters, contributing to their activity as photoinitiators. researchgate.netnih.govphotobiology.com

Electron Spin Resonance (ESR) spin trapping is a valuable technique for identifying the short-lived radical intermediates generated during the photochemical reactions of glyoxylate derivatives. researchgate.netnih.gov Comprehensive analysis involving decarboxylation and ESR spin trapping has been used to elucidate the photoinitiation mechanisms of glyoxylate-based photoinitiators. researchgate.netnih.gov These studies provide direct evidence for the formation of radical species that are responsible for initiating polymerization.

Carbonyl Reactivity and Transformations of the Alpha-Ketoester Group

The α-ketoester group in glyoxylate derivatives is a highly reactive moiety, participating in various transformations due to the presence of both a ketone and an ester functionality. google.comresearchgate.net

The carbonyl group of α-ketoesters, including glyoxylate esters, is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. researchgate.netnih.gov These reactions are particularly useful for the synthesis of a wide range of heterocyclic compounds. nih.govacs.orgbeilstein-journals.orgchim.itbeilstein-journals.org For example, α-ketoesters can serve as two-atom synthons in annulation reactions, utilizing either the C=C bond (if present in unsaturated derivatives) or the C=O group. nih.gov Condensation reactions involving α-ketoesters have been employed in the synthesis of spiro heterocyclic steroids and fused heterocycles. beilstein-journals.orgbeilstein-journals.org The reaction of α-ketoesters with diamines or other difunctional nucleophiles can lead to the formation of cyclic structures. researchgate.netchim.it

Mechanistic Insights into Ester Cleavage and Interconversion Pathways

The ester functional group in hexyl glyoxylate can undergo cleavage and interconversion reactions. Ester hydrolysis, the breakdown of the ester into a carboxylic acid and an alcohol, is a fundamental reaction that can be catalyzed by acids or bases. fiveable.me The mechanism typically involves the addition of water or a hydroxide (B78521) ion to the carbonyl carbon, followed by the cleavage of the carbon-oxygen bond. fiveable.me

Transesterification, the exchange of the alcohol component of an ester with another alcohol, is also possible. researchgate.net This reaction is often catalyzed by acids, bases, or metal complexes, such as those involving lanthanides. researchgate.netgoogle.com Processes for preparing glyoxylic esters often involve transesterification of glyoxylic ester hemiacetals or acetals followed by cleavage of the acetal (B89532) to yield the free ester. google.com The choice of catalyst and reaction conditions influences the efficiency and selectivity of these ester transformations. fiveable.megoogle.com

While specific detailed mechanistic studies focusing solely on the ester cleavage and interconversion pathways of this compound were not extensively detailed in the provided search results, the general principles of ester hydrolysis and transesterification applicable to glyoxylic esters highlight the potential reactivity of the hexyl ester moiety. fiveable.meresearchgate.netgoogle.com

Applications of Hexyl Glyoxylate in Diverse Research Fields

Role in Complex Organic Synthesis

In the field of organic chemistry, hexyl glyoxylate (B1226380) serves as a fundamental building block for constructing more complex molecular structures. Its reactivity is harnessed by chemists to introduce specific functional groups and build carbon skeletons necessary for synthesizing target molecules with desired properties.

Precursor in the Synthesis of Novel Pharmaceutical Compounds

Hexyl glyoxylate and its derivatives are employed as key intermediates in the synthesis of various pharmaceutical compounds. nih.gov The glyoxylate moiety is a valuable synthon in multicomponent coupling reactions, which are efficient processes for creating molecular complexity from simple starting materials. nih.gov This modularity allows for the creation of diverse molecular scaffolds that are foundational to many bioactive natural products and synthetic drugs. nih.gov For example, chiral glyoxylate esters are crucial intermediates in the enantioselective synthesis of important antiretroviral drugs. The ability to build upon the glyoxylate core enables the development of new therapeutic agents with potentially improved efficacy.

Building Block for Advanced Molecular Architectures, e.g., Metalloporphyrins

This compound is identified as a useful precursor in the chemical synthesis of novel, low molecular weight metalloporphyrins. Metalloporphyrins are a class of macrocyclic compounds that feature a metal ion coordinated within a porphyrin ring. These structures are of significant interest due to their unique physical, chemical, and spectroscopic properties, which make them suitable for a wide range of applications. nih.gov

The synthesis of these complex architectures often involves multi-step processes where building blocks like this compound are essential for constructing the porphyrin macrocycle's periphery. chemijournal.comnih.govrsc.org The functional groups introduced via the glyoxylate precursor can be modified to tune the final properties of the metalloporphyrin.

Table 1: Examples of Metalloporphyrin Applications

| Application Area | Function of Metalloporphyrin |

| Photodynamic Therapy (PDT) | Act as photosensitizers that, upon light activation, produce reactive oxygen species to destroy cancer cells. nih.gov |

| Catalysis | Serve as biomimetic models for enzymes like peroxidase, catalyzing oxidation reactions under mild conditions. nih.gov |

| Molecular Electronics | Utilized in the development of molecular electronic devices due to their unique electronic and spectroscopic properties. |

| Sensors | Employed in chemical sensors for molecular recognition. |

Utility in Materials Science and Engineering

The application of this compound extends into materials science, where its derivatives are instrumental in creating advanced polymers and materials with specific, high-performance characteristics.

Development of High-Performance Photoinitiators for Polymerization and 3D Printing

Glyoxylate derivatives have emerged as a highly promising class of Type I photoinitiators, which are molecules that generate reactive species upon light exposure to initiate polymerization. mdpi.com This is a foundational technology for applications such as coatings, adhesives, and, notably, 3D printing.

Recent research has focused on developing novel glyoxylate-based photoinitiators that are activable under low-intensity visible light, such as that from LEDs. nih.govidylle-labs.com This is a significant advantage over traditional UV-activated systems, as LEDs are more energy-efficient, safer, and have a longer lifetime. idylle-labs.com Studies have introduced innovative carbazole-based ethyl glyoxylate derivatives and silyl (B83357) glyoxylates that demonstrate robust absorption in the near-UV/visible range and exhibit excellent photoinitiation abilities. nih.govnih.gov These new systems can outperform commercial benchmarks in initiating the free-radical polymerization of acrylates, achieving higher conversion rates. mdpi.comnih.gov Their practical utility has been successfully demonstrated in direct laser writing and the fabrication of 3D-printed objects. nih.gov

Table 2: Performance Comparison of Glyoxylate-Based Photoinitiators This table presents data on the final conversion percentage (conv. %) of acrylate (B77674) functions for different photoinitiators under LED irradiation at 405 nm.

| Photoinitiator | Monomer | Final Conversion (%) | Source |

| F-MBF (Glyoxylate Derivative) | TPGDA | ~75% | mdpi.comencyclopedia.pub |

| BAPO (Commercial Benchmark) | TPGDA | ~65% | mdpi.comencyclopedia.pub |

| CEG-8 (Carbazole-based Glyoxylate) | TA | >60% | nih.gov |

| MBF (Benchmark) | TA | ~20% | nih.gov |

Data is estimated from published graphs for illustrative purposes. TPGDA: Tri(propylene glycol)diacrylate; TA: Trimethylolpropane triacrylate; BAPO: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide; MBF: Methyl benzoylformate.

Design of Materials with Tailored Physicochemical Characteristics

The chemical structure of this compound makes it a valuable component in designing polymers with tailored physicochemical characteristics. researchgate.netinlibrary.uz By incorporating glyoxylate monomers into polymer chains, researchers can influence properties such as degradability, solubility, and thermal characteristics. acs.org For instance, polyglyoxylates have been developed as a versatile class of "self-immolative" polymers. acs.org These materials are designed to depolymerize from end-to-end in response to a specific trigger, such as UV light, breaking down into small, non-toxic products. acs.org

The ability to use various glyoxylate esters (e.g., methyl, ethyl, hexyl, butyl) allows for fine-tuning of the polymer's properties. acs.org This control over the molecular structure enables the creation of advanced materials, such as amphiphilic block copolymers that can self-assemble in solution, with potential applications in fields like controlled-release systems and sensors. acs.org

Contributions to Agricultural and Plant Science Research

Currently, there is a limited body of publicly available research detailing the direct application or study of the specific chemical compound This compound within the fields of agricultural and plant science.

While the glyoxylate cycle is a well-documented and essential anabolic pathway in plants, fungi, and bacteria for converting fats into carbohydrates, particularly during seed germination, this is a distinct biochemical process. nih.govnih.govutas.edu.auwikipedia.org Research into this metabolic cycle focuses on enzymes like isocitrate lyase and malate (B86768) synthase and their roles in plant development and metabolism. nih.govutas.edu.au However, this research does not involve the exogenous application or synthesis of the ester compound this compound. Similarly, while glyoxylic acid and other derivatives are mentioned as raw materials for agricultural chemicals in broader chemical patents, specific studies on this compound's role or effects in plant science are not prominent in the scientific literature. google.com

No Scientific Data Available on this compound in Plant Science

Despite a comprehensive search of scientific literature and research databases, no studies were found on the chemical compound "this compound" in the context of plant science. Consequently, there is no available information regarding its applications in diverse research fields, specifically concerning its influence on Volatile Organic Compound (VOC) metabolism in plants or its role in the modulation of ripening-related metabolic pathways in horticultural crops.

The requested article sections, "4.3.1. Influence on Volatile Organic Compound (VOC) Metabolism in Plants" and "4.3.2. Modulation of Ripening-Related Metabolic Pathways in Horticultural Crops," cannot be developed as there is no research data, detailed findings, or data tables to support these topics. Scientific inquiry into the effects of this compound on plant physiology and biochemistry has not been documented in the available literature. Therefore, a scientifically accurate and informative article that adheres to the provided outline cannot be generated.

Table of Compounds Mentioned

As no article could be generated due to the absence of relevant research, a table of mentioned compounds is not applicable.

Metabolic and Biological Context of the Glyoxylate Moiety

The Glyoxylate (B1226380) Shunt in Microbial and Plant Physiology

The glyoxylate shunt, also known as the glyoxylate cycle, is an anabolic pathway that serves as an alternative to the tricarboxylic acid (TCA) cycle. nih.gov It is found in plants, bacteria, protists, and fungi, enabling these organisms to utilize two-carbon compounds, such as acetate (B1210297) and fatty acids, as their sole carbon source for growth and biosynthesis. nih.govfrontiersin.orgwikipedia.org Discovered by Kornberg and Krebs in 1957, this pathway is essential for organisms living in environments where simple sugars are scarce. frontiersin.orgwikipedia.orgnih.gov

Mechanism of Carbon Assimilation and Gluconeogenesis from Non-Carbohydrate Sources

The glyoxylate shunt allows organisms to synthesize carbohydrates from non-carbohydrate precursors, a process known as gluconeogenesis. frontiersin.orgwikipedia.org This is achieved by bypassing the two oxidative decarboxylation steps of the TCA cycle, which release carbon dioxide. wikipedia.orgnih.govnih.govlibretexts.org The shunt utilizes two key enzymes not found in the complete TCA cycle: isocitrate lyase (ICL) and malate (B86768) synthase (MS). frontiersin.orgwikipedia.orgnih.govnih.govpnas.org

The cycle begins with isocitrate, an intermediate of the TCA cycle. Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. nih.govpnas.orglibretexts.org Succinate then re-enters the TCA cycle and is eventually converted to oxaloacetate. nih.govlibretexts.org Malate synthase catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. frontiersin.orgnih.govpnas.org Malate can then be oxidized to oxaloacetate, replenishing the TCA cycle intermediates and providing the necessary four-carbon molecules for gluconeogenesis. libretexts.orglibretexts.org

This bypass allows for the net production of four-carbon compounds from two-carbon units (acetyl-CoA), which can then be channeled into gluconeogenesis to synthesize glucose and other carbohydrates. nih.govlibretexts.orglibretexts.org This is particularly important when organisms are growing on substrates like acetate or fatty acids, which are broken down into acetyl-CoA. frontiersin.orgnih.govredalyc.orgresearchgate.net Unlike the TCA cycle, which primarily generates energy and releases carbon as CO₂, the glyoxylate shunt conserves carbon atoms, making it an anabolic pathway crucial for building biomass from C2 compounds. nih.govnih.govlibretexts.org

Importance in Lipid and Acetate Catabolism

The glyoxylate shunt is fundamentally important for organisms that rely on lipids or acetate as primary carbon sources. frontiersin.orgwikipedia.orgnih.govnih.gov Fatty acids are catabolized through beta-oxidation, yielding acetyl-CoA. redalyc.orgresearchgate.net Acetate is also converted to acetyl-CoA. researchgate.net In the absence of the glyoxylate shunt, the acetyl-CoA would enter the TCA cycle, where the carbon atoms would be released as carbon dioxide, resulting in no net gain of carbon for biosynthesis. libretexts.orgredalyc.org

By diverting acetyl-CoA through the glyoxylate shunt, organisms can convert these two-carbon units into four-carbon intermediates (succinate and malate), which can then be used to synthesize glucose via gluconeogenesis. wikipedia.orglibretexts.org This metabolic flexibility is vital for the survival and growth of many microbes in nutrient-poor environments and for the successful germination and seedling establishment in oilseed plants, where stored lipids provide the initial carbon and energy. wikipedia.orgredalyc.orgpnas.org

Studies on Arabidopsis mutants lacking isocitrate lyase have shown that while lipid breakdown can still occur to provide carbon for respiration, the glyoxylate cycle is essential for the net conversion of acetate to sugar and for seedling establishment under certain light conditions, highlighting its anaplerotic role in supplying intermediates for the TCA cycle. pnas.org

Role in Cellular Stress Response and Desiccation Tolerance

Beyond its role in carbon metabolism, the glyoxylate shunt has been implicated in cellular stress responses, including oxidative stress and desiccation tolerance. nih.govnih.gov In organisms like the nematode Caenorhabditis elegans and budding yeast (Saccharomyces cerevisiae), the glyoxylate shunt is essential for surviving desiccation. nih.govnih.govfrontiersin.orgresearchgate.net

During preparation for desiccation, these organisms enter a metabolic state that favors the production of sugars from non-carbohydrate sources, a process heavily dependent on the glyoxylate shunt. nih.govnih.gov The shunt enables the synthesis of trehalose (B1683222), a disaccharide that plays a crucial role in protecting cells during drying by stabilizing membranes and preventing protein aggregation. nih.govfrontiersin.orgresearchgate.net Loss of glyoxylate shunt activity significantly reduces trehalose production and dramatically decreases desiccation tolerance in these organisms. nih.govnih.gov

The glyoxylate shunt can also be upregulated under conditions of oxidative stress, antibiotic stress, and during host infection in bacteria, suggesting broader roles in stress defense and pathogenesis. nih.gov

Metabolic Engineering Strategies for Bioproduction of Chemicals

The glyoxylate cycle is a target for metabolic engineering to enhance the bioproduction of various chemicals in microbial cell factories. frontiersin.orgnih.gov By modifying or rewiring the glyoxylate shunt, researchers can redirect carbon flux towards the synthesis of desired products. frontiersin.orgnih.gov

The glyoxylate shunt provides a route to generate four-carbon precursors from two-carbon sources like acetate, which can be utilized for the synthesis of organic acids, amino acids, and fatty acid-related products. nih.govresearchgate.net For example, engineering the glyoxylate shunt has been explored to improve the production of succinate and other chemicals derived from TCA cycle intermediates. researchgate.netuwaterloo.ca By bypassing the CO₂-releasing steps of the TCA cycle, more carbon can be conserved and directed towards product synthesis, potentially leading to higher yields. libretexts.orgresearchgate.net

Metabolic engineering strategies often involve fine-tuning the activity of key glyoxylate shunt enzymes, such as isocitrate lyase and malate synthase, or regulating the flux distribution between the glyoxylate shunt and the TCA cycle. frontiersin.orgnih.gov This approach allows for the efficient conversion of inexpensive carbon sources like acetate or fatty acids into valuable chemicals, offering an eco-friendly alternative to traditional petrochemical processes. frontiersin.orgnih.gov

Glyoxylate Metabolism in Mammalian Systems

While the glyoxylate shunt, as found in microbes and plants with its key enzymes ICL and MS, is generally considered absent in mammals, glyoxylate is still an intermediate in mammalian metabolism. nih.govwikipedia.orglibretexts.org However, its metabolic fate and pathways differ significantly from those in organisms possessing the full glyoxylate shunt.

Enzymatic Pathways Leading to Glyoxylate Production and Consumption

In mammalian systems, glyoxylate can be produced through several enzymatic pathways. One primary source is the metabolism of glycine (B1666218) and glycolate (B3277807). Glycine can be converted to glyoxylate by the action of glycine oxidase. Glycolate, which can be formed from the oxidation of ethylene (B1197577) glycol or from the reduction of glyoxylate, can be oxidized to glyoxylate by glycolate oxidase.

Glyoxylate is a reactive aldehyde and its accumulation can be toxic. Therefore, efficient mechanisms for its consumption are crucial in mammals. The primary pathways for glyoxylate detoxification and metabolism involve its conversion to other compounds. Glyoxylate can be:

Transaminated to glycine by alanine-glyoxylate aminotransferase (AGT), an enzyme primarily located in the liver peroxisomes. This is a major route for glyoxylate detoxification.

Reduced to glycolate by lactate (B86563) dehydrogenase (LDH) or glyoxylate reductase.

Oxidized to oxalate (B1200264) by lactate dehydrogenase or glycolate oxidase. Oxalate is a metabolic end-product that is excreted by the kidneys. Excessive oxalate production can lead to the formation of calcium oxalate crystals, a major component of kidney stones.

The balance between the production and consumption of glyoxylate is critical for preventing hyperoxaluria and the associated health problems. Genetic deficiencies in enzymes involved in glyoxylate metabolism, such as mutations in the AGT gene leading to primary hyperoxaluria type 1, result in the accumulation of glyoxylate and its conversion to oxalate, causing severe kidney stone disease and systemic oxalosis.

Unlike organisms with the glyoxylate shunt that utilize glyoxylate to synthesize four-carbon compounds for gluconeogenesis, mammalian metabolism primarily focuses on detoxifying glyoxylate and converting it into excretable products or harmless metabolites like glycine.

Glycolate Oxidation to Glyoxylate

A primary source of glyoxylate in humans is the oxidation of glycolate. This reaction is catalyzed by the peroxisomal enzyme glycolate oxidase (GO), also known as short-chain alpha-hydroxy acid oxidase. thegoodscentscompany.comfishersci.atuni.lubmrb.io Glycolate oxidase converts glycolate to glyoxylate using molecular oxygen (O₂) as an electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct. thegoodscentscompany.comuni.lu While GO has broad substrate specificity, glycolate is its preferred substrate in the liver. thegoodscentscompany.comuni.lu Glycolate itself can originate from various sources, including dietary precursors or the catabolism of glycolaldehyde. thegoodscentscompany.combmrb.io

Conversion of Glyoxylate to Glycine by Aminotransferases

A major detoxification pathway for glyoxylate is its conversion to the non-toxic amino acid glycine. fishersci.sewikipedia.org This transamination reaction is primarily catalyzed by alanine (B10760859):glyoxylate aminotransferase (AGT), a pyridoxal (B1214274) phosphate-dependent enzyme predominantly located in peroxisomes in humans. wikipedia.orgthegoodscentscompany.comfishersci.sewikipedia.org AGT utilizes L-alanine as the preferred amino group donor, converting glyoxylate and L-alanine into glycine and pyruvate. thegoodscentscompany.comfishersci.atwikipedia.org This pathway is crucial for limiting the availability of glyoxylate for alternative, potentially detrimental, metabolic routes. thegoodscentscompany.com Another enzyme, mitochondrial alanine--glyoxylate aminotransferase 2 (AGT2), can also catalyze the conversion of glyoxylate to glycine using alanine as the amino donor, further contributing to glyoxylate detoxification. wikipedia.orgsigmaaldrich.comfishersci.at

Oxidation of Glyoxylate to Oxalate

Glyoxylate can be irreversibly oxidized to oxalate, a metabolic end-product that cannot be further metabolized in humans and is excreted by the kidneys. wikipedia.orgwikipedia.org Excessive oxalate production and accumulation can lead to the formation of insoluble calcium oxalate crystals, the primary component of most kidney stones. thegoodscentscompany.comwikipedia.orgwikipedia.org Two enzymes are known to catalyze the oxidation of glyoxylate to oxalate: lactate dehydrogenase (LDH) and glycolate oxidase (GO). thegoodscentscompany.comfishersci.sewikipedia.org While GO primarily oxidizes glycolate, it can also oxidize glyoxylate, albeit with lower efficiency. uni.luwikipedia.org Lactate dehydrogenase, a ubiquitous cytosolic enzyme, is believed to catalyze the bulk of glyoxylate oxidation to oxalate in vivo, particularly when glyoxylate levels are elevated. wikipedia.orgthegoodscentscompany.comwikipedia.org The conversion by LDH is influenced by the cellular NAD/NADH ratio. fishersci.at

Reduction of Glyoxylate to Glycolate

Glyoxylate can also be reduced back to glycolate. This reaction is catalyzed by glyoxylate reductase/hydroxypyruvate reductase (GRHPR). thegoodscentscompany.comfishersci.atbmrb.io GRHPR is found in both the cytosol and mitochondria in human liver and can utilize NADH or NADPH as cofactors. thegoodscentscompany.comfishersci.atbmrb.io Under in vivo conditions, GRHPR primarily functions as an NADPH-driven reductase, converting glyoxylate to glycolate. fishersci.at This interconversion between glyoxylate and glycolate, catalyzed by GRHPR and glycolate oxidase, respectively, may play a role in regulating glyoxylate levels and potentially in transporting glyoxylate between cellular compartments. wikipedia.orgfishersci.at

Implications in Human Health and Disease Research

Disruptions in the metabolic pathways of glyoxylate are implicated in several human health conditions, most notably primary hyperoxaluria.

Association with Primary Hyperoxaluria

Primary hyperoxalurias (PH) are a group of rare, autosomal recessive genetic disorders characterized by the overproduction and excessive urinary excretion of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and potentially end-stage renal disease. wikipedia.orgwikipedia.orgepa.gov These disorders are caused by deficiencies in specific liver enzymes involved in glyoxylate metabolism. wikipedia.orgepa.gov

Primary Hyperoxaluria Type 1 (PH1): The most common and severe form, PH1, is caused by deficient or absent activity of peroxisomal alanine:glyoxylate aminotransferase (AGT). wikipedia.orgwikipedia.orgepa.gov AGT deficiency impairs the conversion of glyoxylate to glycine, leading to an accumulation of glyoxylate. fishersci.sewikipedia.org The excess glyoxylate is then shunted towards the oxalate-producing pathways, primarily catalyzed by LDH and GO, resulting in hyperoxaluria. fishersci.sewikipedia.orgwikipedia.org

Primary Hyperoxaluria Type 2 (PH2): PH2 is caused by a deficiency in glyoxylate reductase/hydroxypyruvate reductase (GRHPR). wikipedia.orgepa.gov GRHPR deficiency impairs the reduction of glyoxylate to glycolate and the reduction of hydroxypyruvate to L-glycerate. wikipedia.org This leads to increased levels of glyoxylate and hydroxypyruvate, resulting in elevated urinary excretion of both oxalate and L-glycerate. wikipedia.orgepa.gov

Primary Hyperoxaluria Type 3 (PH3): PH3 is caused by mutations in the HOGA1 gene, encoding 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1). wikipedia.orgfishersci.at HOGA1 is a mitochondrial enzyme involved in the catabolism of hydroxyproline (B1673980), a process that produces glyoxylate. wikipedia.orgsigmaaldrich.comfishersci.at While counterintuitive, loss-of-function mutations in HOGA1 are associated with PH3. wikipedia.orgfishersci.at This deficiency is thought to lead to the accumulation of HOGA1's substrate, 4-hydroxy-2-oxoglutarate, which may then be rerouted to produce glyoxylate and subsequently oxalate, or inhibit GRHPR. wikipedia.org

Potential as a Biomarker for Metabolic Impairments, e.g., Type 2 Diabetes

Recent research suggests that glyoxylate may serve as a potential biomarker for metabolic impairments, including Type 2 Diabetes (T2D). fishersci.sedoctorkiltz.commpg.dethegoodscentscompany.comfishersci.at Studies have observed elevated levels of glyoxylate in the plasma of individuals with T2D and even in subjects prior to a formal diabetes diagnosis. fishersci.sedoctorkiltz.commpg.dethegoodscentscompany.com In one retrospective study, glyoxylate levels were significantly elevated up to three years before a T2D diagnosis, appearing to rise earlier than glucose levels in some cases. fishersci.sempg.dethegoodscentscompany.com Elevated glyoxylate levels are also hypothesized to contribute to the formation of advanced glycation end-products (AGEs), which are linked to diabetes-associated complications such as diabetic nephropathy. fishersci.sedoctorkiltz.commpg.de This indicates that glyoxylate and its metabolic network may hold promise as an early indicator for diabetes diagnosis and potentially guide the development of new therapeutic strategies. fishersci.sempg.dethegoodscentscompany.com

Detoxification Mechanisms of Alpha-Oxoaldehydes

Alpha-oxoaldehydes, also known as 2-oxoaldehydes or α-dicarbonyls, are highly reactive compounds endogenously produced through various metabolic processes, including glucose oxidation, lipid peroxidation, DNA oxidation, and the degradation of glycolytic intermediates researchgate.netresearchgate.netnih.gov. Examples include glyoxal (B1671930) and methylglyoxal (B44143) researchgate.netresearchgate.net. Due to their reactivity, alpha-oxoaldehydes can modify proteins and nucleotides, contributing to cellular damage and being implicated in the pathogenesis of various diseases, such as diabetes and neurodegenerative disorders researchgate.netnih.govcas.cz. Therefore, efficient detoxification mechanisms are crucial for maintaining cellular homeostasis researchgate.net.

A primary detoxification pathway for alpha-oxoaldehydes like glyoxal and methylglyoxal in many organisms, including mammals, is the glyoxalase system researchgate.netresearchgate.netnih.govcas.cznih.govresearchgate.netresearchgate.net. This system involves two main enzymes, glyoxalase I (GloI) and glyoxalase II (GloII), and requires reduced glutathione (B108866) (GSH) as a cofactor researchgate.netcas.cznih.govresearchgate.net. Glyoxalase I catalyzes the isomerization of the hemithioacetal formed spontaneously between an alpha-oxoaldehyde and GSH to an S-2-hydroxyacylglutathione nih.govresearchgate.netresearchgate.net. Subsequently, glyoxalase II hydrolyzes the S-2-hydroxyacylglutathione to produce the corresponding alpha-hydroxycarboxylic acid and regenerate GSH researchgate.net. For instance, methylglyoxal is converted to D-lactate through this pathway cas.czresearchgate.net.

Beyond the glyoxalase system, other enzymes can also contribute to alpha-oxoaldehyde detoxification. These include aldose reductase, betaine (B1666868) aldehyde dehydrogenase, and 2-oxoaldehyde dehydrogenase, which can catalyze the reduction or oxidation of these reactive carbonyl species researchgate.netresearchgate.netcas.cz.

Glyoxylate itself is an alpha-oxoaldehyde anion and a key intermediate in various metabolic pathways britannica.com. While it can be produced from the detoxification of glyoxal by aldehyde dehydrogenase nih.gov, glyoxylate is primarily generated in humans through the oxidation of glycolate and the catabolism of hydroxyproline nih.govwikipedia.orgreactome.orgwikipathways.org. Glyoxylate is metabolized through several pathways, including conversion to glycine catalyzed by alanine-glyoxylate aminotransferase (AGT), oxidation to oxalate by lactate dehydrogenase (LDH) or glycolate oxidase, and reduction to glycolate by glyoxylate reductase (GR) nih.govwikipedia.orgreactome.orgwikipathways.orgauajournals.org. The balance between these pathways is critical, as excessive oxalate production from glyoxylate can lead to hyperoxaluria nih.govreactome.orgwikipathways.orgauajournals.org.

While these mechanisms describe the processing of glyoxylate and other alpha-oxoaldehydes, specific research detailing how Hexyl Glyoxylate is directly metabolized or detoxified as an intact alpha-oxoaldehyde within biological systems was not identified in the search results. It is plausible that esterases could hydrolyze this compound into glyoxylate and hexanol, after which the glyoxylate moiety would enter the known metabolic and detoxification pathways described above. However, without direct research on this compound itself in this context, a detailed description of its specific detoxification mechanisms as an alpha-oxoaldehyde cannot be provided.

Advanced Analytical and Spectroscopic Characterization Techniques for Glyoxylate Esters

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating complex mixtures and identifying and quantifying individual components, such as glyoxylate (B1226380) esters.

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Profiling and Derivatization Analysis

Gas Chromatography–Mass Spectrometry (GC-MS) is widely used for the analysis of volatile and semi-volatile organic compounds. For glyoxylate esters, which may have limited volatility or thermal stability, derivatization is often a necessary step to make them amenable to GC analysis. Derivatization involves chemically modifying the compound to increase its volatility or improve its chromatographic behavior.

In the context of metabolite profiling, where glyoxylate and its derivatives might be present, GC-MS, often coupled with tandem mass spectrometry (GC-MS/MS), is employed for sensitive and accurate measurement. nih.gov Studies investigating glyoxylate metabolism, particularly in conditions like primary hyperoxaluria, utilize GC-MS/MS with specific derivatization agents to measure glyoxylate and related analytes in biological samples like plasma and urine. nih.gov, acs.org

Common silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to derivatize compounds containing hydroxyl, carboxyl, or amine groups, making them more volatile for GC analysis. fishersci.no, nih.gov MTBSTFA, for instance, has been shown to provide satisfactory results for the derivatization of glyoxylate, yielding characteristic mass fragments that are advantageous for detection by MS/MS in multiple reaction monitoring (MRM) mode. nih.gov, nih.gov While molecular ions may not always be observed for MTBSTFA derivatives, ions with m/z values lower by 57 than the molecular weight are typically present and can be selected as precursor ions in MRM analysis. nih.gov

Another derivatization approach for compounds with carbonyl groups, like glyoxylate, involves reaction with hydrazines. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been used for the derivatization of ketoacids, including glyoxylic acid, prior to LC-MS analysis. rsc.org Similarly, pentafluorophenylhydrazine (B1196947) (PFPH) has been used in conjunction with MTBSTFA for the simultaneous derivatization of different functional groups, including aldehydes like glyoxal (B1671930) (a related compound to glyoxylic acid), for GC-MS/MS analysis. nih.gov

GC-MS can provide detailed mass fragmentation patterns that aid in the identification of the derivatized glyoxylate ester. The retention time on the GC column, combined with the characteristic mass spectrum, serves as a powerful identifier. Predicted GC-MS spectra for derivatized glyoxylic acid (e.g., with one TMS group) are available in databases and can be used as a guide for identification. hmdb.ca

Liquid Chromatography–Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography–Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that are less volatile, thermally labile, or have higher molecular weights, making it a suitable technique for the analysis of glyoxylate esters, especially in complex matrices such as biological samples or reaction mixtures. LC-MS allows for the separation of the analyte from interfering substances before it enters the mass spectrometer.

LC-MS/MS, the tandem mass spectrometry version, offers enhanced specificity and sensitivity, which is critical for the accurate quantification of analytes present at low concentrations. creative-proteomics.com This technique is considered a gold standard for organic acid quantification, including glyoxylic acid, enabling high-throughput analysis. creative-proteomics.com, creative-proteomics.com The chromatographic separation in LC-MS minimizes interference from endogenous compounds, isomers, and metabolic by-products. creative-proteomics.com

While derivatization is often necessary for GC-MS, LC-MS can sometimes analyze more polar or less volatile compounds directly. However, derivatization can also be employed in LC-MS to improve ionization efficiency, enhance sensitivity, or enable detection by specific detectors, such as fluorescence detectors. For instance, glyoxylic acid has been derivatized with 1-pyrene boronic acid for detection by HPLC with fluorescence detection. core.ac.uk Another example involves the derivatization of ketoacids, including glyoxylic acid, with DNPH for LC-ESI-MS/MS analysis. rsc.org

LC-MS/MS methods have been developed and validated for the analysis of glyoxylic acid in various matrices, offering high sensitivity and accuracy. creative-proteomics.com Detection limits as low as 0.1 ng/mL using LC-MS/MS have been reported for glyoxylic acid analysis. creative-proteomics.com

Stable Isotope Dilution Methods for Glyoxylate Metabolism Studies

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry (GC-MS or LC-MS) is a highly accurate and sensitive method for the quantitative analysis of metabolites, including glyoxylate, in biological systems. nih.gov, researchgate.net This technique involves adding a known amount of a stable isotope-labeled analog of the analyte (e.g., 13C-labeled glyoxylate) to the sample matrix before extraction and analysis.

The ratio of the natural abundance analyte to the isotopically labeled internal standard is measured by mass spectrometry, allowing for precise quantification, even in complex biological matrices where matrix effects might otherwise impact accuracy. researchgate.net SIDA is particularly valuable in metabolic studies to determine metabolite pool sizes, reaction rates, and metabolic fluxes. mdpi.com, researchgate.net

In the context of glyoxylate metabolism, stable isotope dilution methods have been employed to measure the levels and turnover of glyoxylate and related compounds in studies related to conditions like primary hyperoxaluria. nih.gov, nih.gov, acs.org For example, infusion protocols using 13C-labeled oxalate (B1200264) and glycolate (B3277807), followed by analysis of labeled glyoxylate and other metabolites using GC-MS/MS with SIDA, have provided insights into glyoxylate metabolism pathways. nih.gov, acs.org While 1-13C-glyoxylate may not always be commercially available, other labeled isotopomers like 13C2-glyoxylate can be used with appropriate corrections. acs.org

SIDA helps to account for potential losses of the analyte during sample preparation and analysis, contributing to the accuracy of the results. researchgate.net The use of stable isotope-labeled internal standards is crucial for reliable quantification, especially when dealing with low concentrations of metabolites in biological samples. mdpi.com

Advanced Spectroscopic Investigations

Spectroscopic techniques provide valuable information about the electronic structure, functional groups, and molecular vibrations of glyoxylate esters.

UV-Visible Absorption Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) absorption spectroscopy is a technique that probes the electronic transitions within a molecule. Molecules containing chromophores, such as carbonyl groups, absorb light in the UV or visible region of the spectrum. Glyoxylate esters, with their α-ketoester functionality (-C(O)-C(O)-OR), contain two carbonyl groups, which can give rise to n->π* electronic transitions in the UV region.

The UV-Vis spectrum can provide information about the presence and nature of these chromophores. For simple α,β-unsaturated carboxylic acids and esters, UV absorption typically occurs in the range of 195 nm. davuniversity.org While glyoxylate esters are α-keto esters rather than α,β-unsaturated, the presence of the two adjacent carbonyl groups influences their electronic properties and UV absorption characteristics. Studies on related α-keto acids have shown UV-Vis absorption in the near-UV region, with spectra being sensitive to factors like pH due to changes in protonation and hydration states. acs.org

UV-Vis spectroscopy can be used to monitor reactions involving the glyoxylate ester moiety or to detect its presence in a sample if it is the primary absorbing species in the relevant wavelength range. For example, changes in UV-Vis spectra have been used to follow the photochemical oxidation of glyoxylic acid, observing the loss of the carbonyl functionality absorption band. acs.org The technique is relatively affordable and can be used for qualitative assessment or for quantitative analysis if the molar absorptivity at a specific wavelength is known. rsc.org

Infrared (IR) Spectroscopy for Structural and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and gaining insights into its molecular structure based on characteristic vibrations. When applied to glyoxylate esters like Hexyl Glyoxylate, IR spectroscopy can reveal key structural features.

The most prominent absorption bands in the IR spectrum of a glyoxylate ester are typically associated with the stretching vibrations of the carbonyl groups. There will be a strong absorption band corresponding to the ester carbonyl (C=O) and another for the α-keto carbonyl (C=O). The exact positions of these bands are influenced by the molecular environment and can provide information about conjugation or other electronic effects. For typical esters, the C=O stretching vibration appears around 1735 cm⁻¹, while α-keto carbonyls often absorb at slightly lower frequencies (e.g., around 1700 cm⁻¹ or below, depending on the specific structure and any hydration). google.com, jst.go.jp

In addition to the carbonyl stretches, IR spectroscopy will show absorption bands corresponding to C-O stretching vibrations within the ester group, as well as C-H stretching and bending vibrations from the alkyl chain (in the case of this compound, the hexyl group). The O-H stretching vibration would be observed if the glyoxylate ester exists in a hydrated form, as glyoxylic acid itself readily forms a hydrate (B1144303) in water. wikipedia.org, fishersci.se

IR spectroscopy has been used to characterize glyoxylate derivatives and monitor reactions involving the glyoxylate moiety. researchgate.net For instance, IR analysis was used to confirm the formation of methyl phenylglyoxylate (B1224774) by observing characteristic peaks for the carbonyl groups. google.com The presence of ester bonds in other compounds has been confirmed by IR spectroscopy, with a typical absorption peak around 1745 cm⁻¹. rsc.org

By analyzing the positions and intensities of the absorption bands in the IR spectrum, the presence of the glyoxylate ester functional group and other structural features of this compound can be confirmed, and information about its purity and potential interactions can be obtained.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 85605 chem960.com |

| Glyoxylic Acid | 760 uni.lu, nih.gov |

| Glyoxylate (anion) | 3614358 nih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 32510 fishersci.ca, fishersci.no, wikipedia.org |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Not explicitly found for MTBSTFA, but tert-Butyldimethylsilyl group related CIDs are available. wikipedia.org, americanelements.com, ereztech.com |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 28928 wikipedia.org |

| tert-Butyldimethylsilane (TBDMS) | 9898815 ereztech.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | 7415 rsc.org |

| Pentafluorophenylhydrazine (PFPH) | 10202 nih.gov |

| Methyl phenylglyoxylate | 112673 google.com |

| Glycolic Acid | 759 nih.gov |

| Oxalic Acid | 971 nih.gov |

Data Table Example (Illustrative - specific data for this compound may require dedicated experiments):

| Analytical Technique | Information Provided | Typical Application for Glyoxylate Esters |

| GC-MS | Separation, identification, quantification | Analysis of volatile derivatives, metabolite profiling |

| LC-MS | Separation, identification, quantification | Analysis in complex mixtures, less volatile derivatives |

| Stable Isotope Dilution MS | Accurate quantification, metabolic flux | Tracing glyoxylate metabolism pathways, precise measurement |

| UV-Vis Spectroscopy | Electronic transitions, chromophores | Detection of carbonyl moiety, monitoring reactions |

| IR Spectroscopy | Functional groups, molecular vibrations | Identification of ester and keto carbonyls, structural analysis |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique routinely employed for determining the structure, purity, and molecular dynamics of organic compounds, including glyoxylate esters like this compound. Both ¹H NMR and ¹³C NMR are crucial for obtaining comprehensive structural information.

Principles of NMR in Glyoxylate Ester Analysis

NMR spectroscopy relies on the interaction of nuclear spins with an applied magnetic field. Different chemical environments within a molecule cause the nuclei (such as ¹H and ¹³C) to resonate at distinct frequencies, reported as chemical shifts (δ) in parts per million (ppm). The multiplicity of signals in ¹H NMR, governed by spin-spin coupling with neighboring nuclei, provides information about the connectivity of atoms. The integration of ¹H NMR signals is directly proportional to the number of protons giving rise to each signal, allowing for the determination of the relative number of each type of hydrogen atom in the molecule.

For glyoxylate esters, key structural features that can be elucidated using NMR include:

The Glyoxylate Aldehyde Proton: The aldehyde proton (-CHO) in glyoxylate esters is highly deshielded due to the adjacent carbonyl group and typically appears as a singlet in the ¹H NMR spectrum at a characteristic downfield chemical shift, often in the range of 8-10 ppm. However, glyoxylic acid and its esters can exist in equilibrium with their hydrated forms in the presence of water or protic solvents. wikipedia.org The hydrate form, a geminal diol, would show different NMR signals for the carbon and protons at the original aldehyde position. Studies on glyoxylic acid show the carbonyl carbon signal around 170-190 ppm in ¹³C NMR, while the hydrated form shows a signal further upfield, around 90-95 ppm. core.ac.ukrsc.org

The Ester Methylene (B1212753)/Methine Protons: The protons on the carbon atom directly attached to the ester oxygen (-O-CH₂- or -O-CH-) are also deshielded and their chemical shifts are influenced by the electron-withdrawing effect of the ester group. These signals, along with their splitting patterns, help identify the alcohol portion of the ester.

The Alkyl Chain Protons (in this compound): For this compound, the protons of the hexyl chain (-CH₂CH₂CH₂CH₂CH₂CH₃) will exhibit characteristic chemical shifts and splitting patterns based on their position along the chain. The methylene group adjacent to the ester oxygen (-O-CH₂-) will be the most deshielded in the alkyl chain.

Carbonyl Carbons: In ¹³C NMR, the carbonyl carbon of the ester group (>C=O) is typically observed in the range of 160-180 ppm. The carbonyl carbon of the aldehyde group in the glyoxylate moiety is expected at a significantly different chemical shift, as mentioned above. core.ac.uk

Alkyl Chain Carbons: The carbon atoms of the hexyl chain will give rise to signals in the aliphatic region of the ¹³C NMR spectrum, with chemical shifts varying based on their distance from the ester group.

Detailed Research Findings and Data

For example, research on the controlled polymerization of ethyl glyoxylate utilized ¹H and ¹³C NMR to characterize the monomer and the resulting polymer. core.ac.ukresearchgate.net The ¹H NMR spectrum of ethyl glyoxylate showed signals corresponding to the ethyl group and the aldehyde proton. core.ac.uk The ¹³C NMR spectrum provided signals for the carbonyl carbons and the carbons of the ethyl group. core.ac.uk

Another study focusing on the stereochemistry of ene reactions of glyoxylate esters also highlights the use of ¹H and ¹³C NMR for structural determination and analysis of diastereomeric ratios. acs.orgpsu.edu Differences in chemical shifts and coupling constants in the NMR spectra of diastereomers allowed for their identification and quantification. psu.edu

Research involving the reactions of glyoxal (a related dicarbonyl compound) with lignin (B12514952) models also employed NMR spectroscopy (including 2D NMR techniques like HSQC and ¹³C-¹³C correlation) to identify reaction products and elucidate the formation of glyoxylate esters within complex structures. rsc.org This study reported ¹H peaks around 8.3 ppm correlating with ¹³C peaks around 178 ppm, indicating the presence of glyoxylate moieties. rsc.org

Based on the general principles of NMR and the data from related studies, the expected NMR data for this compound would include signals for the hexyl chain protons and carbons, the ester carbonyl carbon, and the characteristic aldehyde proton/hydrated aldehyde carbons.

A hypothetical representation of expected NMR data for this compound (based on typical chemical shifts for similar functional groups):

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| ¹H | CHO (Aldehyde) | 9.5 - 10.0 | s |

| ¹H | O-CH₂- | 4.0 - 4.5 | t (coupled to adjacent CH₂) |

| ¹H | -CH₂- (alkyl chain) | 1.2 - 1.8 | m |

| ¹H | -CH₃ (hexyl terminus) | 0.8 - 1.0 | t |

| ¹³C | C=O (Ester) | 160 - 180 | - |

| ¹³C | CHO (Aldehyde) | 160 - 170 (or 90-95 for hydrate) | - |

| ¹³C | -O-CH₂- | 60 - 70 | - |

| ¹³C | -CH₂- (alkyl chain) | 20 - 35 | - |

| ¹³C | -CH₃ (hexyl terminus) | 10 - 15 | - |

Note: These are approximate chemical shifts and actual values would depend on the solvent and concentration.

NMR spectroscopy, particularly in combination with other techniques like mass spectrometry mdpi.comacs.org and infrared spectroscopy mdpi.comthermofisher.com, provides a comprehensive approach to confirming the structure and purity of this compound and understanding its behavior in various chemical processes. The analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of each peak to a specific nucleus within the molecule, thereby confirming the proposed structure.

Computational and Theoretical Chemistry Approaches to Glyoxylate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure of atoms, molecules, and condensed matter. mdpi.com These methods are instrumental in analyzing reaction pathways by calculating the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a chemical reaction. mdpi.com This allows for the determination of reaction mechanisms, activation energies, and reaction rates, providing a detailed picture of how chemical transformations occur.

In the study of glyoxylate (B1226380) systems, DFT can be employed to explore the mechanisms of key enzymatic reactions. For instance, the cleavage of isocitrate to glyoxylate and succinate (B1194679) by isocitrate lyase, or the condensation of glyoxylate and acetyl-CoA by malate (B86768) synthase, involves complex bond-breaking and bond-forming events. wikipedia.orgnih.gov DFT calculations can model the active sites of these enzymes and simulate the reaction steps, helping to identify key amino acid residues involved in catalysis and to understand the electronic rearrangements that take place.

While specific DFT studies focused solely on hexyl glyoxylate are not abundant in public literature, the principles are broadly applicable. Theoretical models can be developed to calculate the thermodynamic and kinetic parameters for reactions involving glyoxylate esters. For example, a theoretical model was developed to calculate the amount of ATP produced in each step of the catabolic pathway of fatty acids involving the glyoxylate cycle, taking into account the hydrocarbon chain size. redalyc.org

The table below illustrates the types of data that can be obtained from DFT calculations for a hypothetical reaction step in the glyoxylate pathway.

| Parameter | Description | Example Value (kcal/mol) |

| ΔE | Reaction Energy | The overall energy change between products and reactants. |

| Ea | Activation Energy | The energy barrier that must be overcome for the reaction to occur. |

| ΔG | Gibbs Free Energy Change | The change in free energy, indicating the spontaneity of the reaction. |

| Transition State Geometry | 3D arrangement of atoms | The specific atomic configuration at the peak of the energy barrier. |

These calculations provide fundamental insights into the feasibility and mechanism of reactions within the glyoxylate metabolic network. mdpi.com

Molecular Modeling and Dynamics Simulations of Glyoxylate-Involving Biological Processes

Molecular modeling and molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of biological macromolecules over time. These techniques are used to study protein folding, conformational changes, and the interactions between proteins and ligands.

A significant application of these methods in the context of glyoxylate metabolism is the study of alanine (B10760859):glyoxylate aminotransferase (AGT). nih.govnih.gov AGT is a crucial enzyme for glyoxylate detoxification in humans, and mutations in this enzyme can lead to disease. nih.gov Molecular dynamics simulations have been integrated with crystallographic studies to investigate the structural dynamics of different genetic variants of human AGT. nih.govbiorxiv.org These simulations revealed that polymorphic amino acid substitutions can alter the conformational flexibility of the enzyme, leading to changes in the structure of surface regions. biorxiv.org

MD simulations can track the motions of every atom in the system, providing a detailed view of how the protein's structure fluctuates and how these fluctuations might relate to its function. For example, simulations can reveal how the binding of a substrate or cofactor induces conformational changes that are necessary for catalysis.

The following table summarizes key findings from MD simulations on Alanine:Glyoxylate Aminotransferase (AGT1).

| Study Focus | Key Findings from MD Simulations | Reference |

| Effect of Polymorphic Variations | Common genetic variations (AGT-Ma vs. AGT-Mi) lead to significant differences in conformational flexibility. AGT-Ma possesses structurally unstable regions that become disordered in AGT-Mi. | nih.govbiorxiv.org |

| Conformational Sampling | Simulations starting from a stable conformation can reveal how single or double mutations (like P11L and I340M in AGT-Mi) alter the protein's dynamic landscape. | nih.gov |

| Protein Fitness and Dynamics | The balance between structural stability and frustration, influenced by genetic variations, is crucial for maintaining the protein's function within a defined fitness window and may allow for cryptic functions related to protein-protein interactions. | nih.govbiorxiv.org |

These computational studies provide a dynamic perspective on the structure-function relationship of enzymes involved in glyoxylate metabolism, complementing static experimental structures.

Theoretical Studies on Enzymatic Mechanisms Related to Glyoxylate Metabolism

Theoretical studies, often employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, provide a powerful approach to investigate enzymatic reaction mechanisms in detail. mdpi.comwordpress.com In a QM/MM simulation, the chemically active region of the enzyme's active site (e.g., the substrate and key catalytic residues) is treated with a high-level quantum mechanical method, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. wordpress.comnih.gov This multiscale approach allows for the accurate modeling of electronic changes during the reaction while still accounting for the influence of the entire protein environment.

The mechanisms of the key enzymes in the glyoxylate cycle, isocitrate lyase (ICL) and malate synthase (MS), have been subjects of theoretical investigation. nih.govnih.gov For instance, the catalytic mechanism of ICL involves a retro-aldol cleavage of isocitrate. nih.govpnas.org QM/MM studies can elucidate the roles of specific active site residues, such as a cysteine that is proposed to act as a general base, and the magnesium ion cofactor in stabilizing intermediates and transition states. acs.orgplos.org A recent study proposed two possible catalytic pathways for Mycobacterium tuberculosis ICL1 using QM/MM calculations. plos.org

Similarly, the reaction mechanism of citrate (B86180) synthase, an enzyme that catalyzes a related reaction in the Krebs cycle, has been extensively studied using high-level QM/MM methods to benchmark different computational approaches. nih.gov These studies help to understand fundamental aspects of C-C bond formation and cleavage in biological systems, which is directly relevant to the malate synthase reaction.

The table below outlines the computational approaches used to study key enzymes in and related to glyoxylate metabolism.

| Enzyme | Computational Method | Mechanistic Aspect Investigated |

| Isocitrate Lyase (ICL) | QM/MM | Role of active site residues (e.g., Cys191), catalytic pathways for retro-aldol cleavage, mechanism of inhibition. pnas.orgplos.org |

| Alanine:Glyoxylate Aminotransferase (AGT) | Molecular Dynamics (MD) | Conformational dynamics, effects of mutations on protein stability and flexibility. nih.govnih.gov |

| Citrate Synthase | QM/MM | Proton abstraction from acetyl-CoA, formation of the enolate intermediate, validation of different QM methods. nih.gov |

These theoretical investigations are crucial for understanding how enzymes achieve their remarkable catalytic efficiency and specificity, and they can guide the design of specific inhibitors for therapeutic purposes, for example, against pathogens like Mycobacterium tuberculosis that rely on the glyoxylate cycle for survival. nih.govnih.gov

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Synthetic Routes to Hexyl Glyoxylate (B1226380) Analogues

The development of efficient and sustainable synthetic methodologies for hexyl glyoxylate and its diverse analogues remains a key focus in organic synthesis. Traditional approaches often involve the esterification of glyoxylic acid or the oxidation of precursor molecules. For instance, alkyl glyoxylates can be synthesized from aqueous glyoxylic acid through a process involving calcium salt isolation and subsequent esterification in the presence of sulfuric acid. acs.org An alternative method utilizes the exchange reaction between alkyl dialkoxyacetates and glyoxylic acid, followed by treatment with phosphorus pentoxide. tandfonline.com More recent advancements include enzymatic methods, such as the oxidation of methyl glycolate (B3277807) to methyl glyoxylate, presenting a potential route for value-added utilization of industrial by-products. mdpi.com

Future research in this area is expected to concentrate on:

Sustainable Synthesis: Investigating greener chemical processes, including the increased use of biocatalysts and organocatalysts, to minimize environmental impact and reduce the generation of hazardous waste.

Stereoselective Control: Developing asymmetric synthetic routes to produce chiral glyoxylate esters with high enantiomeric and diastereomeric purity, which is particularly important for applications in the pharmaceutical and fine chemical industries. Research into the dynamic kinetic resolution of α-keto esters for the asymmetric synthesis of glycolic acid scaffolds exemplifies progress in this domain. nih.gov

Synthesis of Highly Functionalized Analogues: Designing and synthesizing glyoxylate esters incorporating additional functional groups to create more complex building blocks for advanced molecular construction. The synthesis of novel glyoxylate-derived chloroformates with multiple reactive centers illustrates this potential. thieme-connect.com

Continuous Flow Chemistry: Implementing continuous flow techniques to enhance the efficiency, safety, and scalability of glyoxylate ester synthesis, building on successful examples like the continuous flow synthesis of L-menthyl glyoxylate monohydrate. researchgate.net

Deeper Understanding of Structure-Reactivity Relationships in Glyoxylate Esters

The inherent reactivity of glyoxylate esters stems from the interplay between their aldehyde and ester functionalities. A comprehensive understanding of how structural modifications influence this reactivity is crucial for rational design in synthesis and applications.

Future research will likely delve into:

Mechanistic Investigations: Conducting detailed studies to fully elucidate the reaction mechanisms involving glyoxylate esters in various transformations, such as addition reactions, cycloadditions, and condensation pathways. Investigations into the reactions of reactive species like OH radicals and Cl atoms with related esters, leading to glyoxylate formation, provide insights into complex reaction cascades. conicet.gov.ar Studies on Lewis acid catalyzed reactions with glyoxylate esters also contribute to this understanding. bath.ac.uk

Ester Group Influence: Examining the specific effects of the alcohol component of the ester on the reactivity and properties of the glyoxylate moiety. Research on the transesterification of poly(ethyl glyoxylate) to access diverse polyglyoxylates highlights the impact of the ester group on polymer structure and properties. acs.org

Substituent Effects: Systematically studying how the introduction of different substituents onto the glyoxylate core or the alkyl chain of the ester modulates reactivity and selectivity in various chemical reactions. The exploration of silyl (B83357) glyoxylates as versatile reagents demonstrates how structural variations can unlock different synthetic pathways. nih.gov, fgcu.edu

Computational Modeling: Employing computational chemistry techniques to model reaction pathways, predict reactivity, and understand the electronic and steric factors governing the behavior of glyoxylate esters.

Expanding the Applicability of this compound in Emerging Technologies

This compound and its derivatives are finding increasing utility in various technological fields, and future research will focus on broadening their applications in emerging areas.

Promising areas for expanded application include:

Advanced Materials: Utilizing glyoxylate esters in the development of novel materials with tailored properties, such as polymers, coatings, and adhesives. Polyglyoxylates are being explored as self-immolative polymers for environmental and biomedical applications. acs.org Glyoxylate derivatives are also being investigated as high-performance photoinitiators for photopolymerization and 3D printing, demonstrating their utility in advanced manufacturing. researchgate.net, researchgate.net this compound itself is recognized for its potential in material science for creating materials with specific characteristics. lookchem.com

Fine Chemical Synthesis: Leveraging this compound as a key intermediate in the synthesis of complex and valuable molecules, including active pharmaceutical ingredients and agrochemicals. It serves as a precursor for metalloporphyrins and as an intermediate in drug synthesis. lookchem.com Glyoxylate esters are also valuable building blocks for synthesizing heterocycles and alpha-amino esters. chim.itorganic-chemistry.org

Prebiotic Chemistry Research: Continuing to explore the potential role of glyoxylate and its derivatives in the context of the chemical origins of life, building on the hypothesis that glyoxylate was a crucial precursor for prebiotic molecules. researchgate.net Studies investigating reactions of glyoxylate under plausible prebiotic conditions contribute to this fundamental research area. acs.org, nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Biomedical Science

The involvement of glyoxylate in fundamental biological processes, such as the glyoxylate cycle, opens avenues for interdisciplinary research combining organic chemistry with biomedical science. nih.gov While excluding direct medical information, understanding the chemical interactions of glyoxylate esters within biological systems is a relevant research direction.

Future interdisciplinary research may explore:

Biochemical Probes: Synthesizing modified glyoxylate esters to serve as chemical probes for studying enzymes and metabolic pathways involving glyoxylate. The essential role of the glyoxylate shunt in pathogens like Mycobacterium tuberculosis highlights its potential as a target for chemical intervention. nih.gov

Biosensor Development: Designing and creating glyoxylate-based molecules that can function as sensors for detecting specific biomolecules or monitoring biological processes.

Interactions with Biomolecules: Investigating the chemical reactivity of glyoxylate esters with key biomolecules such as proteins and nucleic acids, particularly given the known reactivity of the aldehyde group with amino groups. Studies on the formation of Advanced Glycation End-products (AGEs) from glyoxylate and biomolecules like lysine (B10760008) and arginine are relevant in this context. nih.gov

Chemical Basis of Disease Links: Further exploring the chemical underpinnings of observed correlations between glyoxylate levels and conditions like type 2 diabetes. nih.gov Understanding these chemical connections could potentially inform the development of new diagnostic or preventative strategies.

常见问题

Q. What abiotic synthesis pathways are experimentally validated for glyoxylate derivatives, and how do they inform prebiotic chemistry models?

Glyoxylate synthesis under prebiotic conditions has been explored via two primary pathways:

- HCN Polymerization : Aqueous aerosols facilitate the polymerization of hydrogen cyanide (HCN) into soluble and insoluble polymers. GC-MS analysis of these polymers identified glyoxylic acid, amino acids, and N-heterocycles, supporting the "glyoxylate scenario" hypothesis .

- UV Photochemistry : Glyoxylate can form under carbon monoxide atmospheres via UV-driven reactions, providing a continuous supply for prebiotic autocatalytic cycles . Methodological Insight: Use controlled aerosol environments or UV irradiation chambers to simulate prebiotic conditions, with GC-MS for compound identification.

Q. What analytical techniques are optimal for quantifying glyoxylate in heterogeneous biochemical matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting glyoxylate in complex polymer matrices due to its high sensitivity and specificity. For example, glyoxylic acid was identified in HCN polymers using GC-MS after derivatization to volatile derivatives . Methodological Insight: Combine sample derivatization (e.g., silylation) with isotopic labeling (e.g., ¹³C-glyoxylate) to enhance detection accuracy and distinguish endogenous vs. exogenous sources.

Advanced Research Questions

Q. How can contradictory flux data for the glyoxylate shunt in microbial models be reconciled under varying metabolic stresses?

The glyoxylate shunt’s activity varies depending on metabolic demands and stressors:

- In E. coli, the shunt contributes 16–32% of central carbon flux during acetate metabolism but is suppressed when oxidative pathways (e.g., TCA cycle) are disrupted .

- In Alishewanella species, glyoxylate bypass upregulation under oxidative stress suggests a protective role against reactive oxygen species during pectin metabolism .

Table 1 : Glyoxylate Shunt Flux Under Different Conditions

| Organism | Condition | Flux Contribution | Reference |

|---|---|---|---|

| E. coli WT | Acetate metabolism | 16 ± 10% | |

| E. coli Δpgi | Glucose-6P deficiency | 32 ± 15% | |

| Alishewanella sp. | Oxidative stress | Upregulated |

Methodological Insight: Employ strain-specific genetic knockouts (e.g., ΔmdhΔsdh in E. coli) and transcriptomics to isolate shunt activity under controlled stressors.

Q. What experimental designs resolve flux partitioning between the glyoxylate shunt and TCA cycle in central carbon metabolism?